Perfluoro-alpha-sexithiophene

Organic semiconductor cyclic voltammetry electron affinity

PF-6T inverts 6T from p-type to n-type via core perfluorination, with congruent sublimation (m.p. 286 °C) ensuring clean OFET film deposition. Unlike DFH-6T, its all-core fluorination yields distinct reduction peaks (-1.86 V, -2.05 V vs. Fc/Fc⁺) and π-stacking. • Reference n-type oligothiophene for OFETs and complementary circuits • Mixed films with 6T create ambipolar transport via new crystal polymorphs • Sublimed-grade powder for reproducible device fabrication

Molecular Formula C24F14S6
Molecular Weight 746.6 g/mol
CAS No. 347838-21-5
Cat. No. B1589777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro-alpha-sexithiophene
CAS347838-21-5
Molecular FormulaC24F14S6
Molecular Weight746.6 g/mol
Structural Identifiers
SMILESC1(=C(SC(=C1F)C2=C(C(=C(S2)C3=C(C(=C(S3)F)F)F)F)F)C4=C(C(=C(S4)C5=C(C(=C(S5)C6=C(C(=C(S6)F)F)F)F)F)F)F)F
InChIInChI=1S/C24F14S6/c25-1-3(27)15(17-5(29)7(31)19(41-17)21-9(33)11(35)23(37)43-21)39-13(1)14-2(26)4(28)16(40-14)18-6(30)8(32)20(42-18)22-10(34)12(36)24(38)44-22
InChIKeyOQYOBZQVNNGMOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Perfluoro-α-sexithiophene (PF-6T, CAS 347838-21-5): High-Electron-Affinity n-Type Organic Semiconductor


Perfluoro-α-sexithiophene (PF-6T, Tetradecafluoro-α-sexithiophene; CAS 347838-21-5) is the perfluorinated derivative of the p-type oligothiophene α-sexithiophene (6T), belonging to the class of fluorocarbon-substituted oligothiophenes. Substitution of all 14 hydrogen atoms with fluorine inverts the majority carrier type from p-type (hole-transporting) to n-type (electron-transporting) [1]. PF-6T is typically synthesized via perfluorination of the parent 6T and purified by train sublimation to yield high-purity crystalline powder with a melting point of 286 °C . Its primary application domains include n-channel organic field-effect transistors (OFETs), organic complementary circuits, and as an electron-acceptor component in donor–acceptor mixed thin-film systems [1].

Why In-Class Oligothiophene n-Type Semiconductor Substitution Cannot Be Assumed for Perfluoro-α-sexithiophene


Although several fluorocarbon-functionalized oligothiophenes (e.g., DFH-6T, perfluoropentacene) and the parent hydrocarbon 6T share the sexithiophene backbone or perfluorination strategy, their electronic energy levels, crystal packing, thin-film polymorphism, and charge-carrier polarity differ substantially and are not interchangeable. Unlike perfluoroalkyl end-substituted analogs such as α,ω-diperfluorohexylsexithiophene (DFH-6T), PF-6T features perfluorination of the entire oligothiophene core, which produces a fundamentally different electrochemical reduction profile, narrower optical gap, and distinct π–π stacking that governs electron transport [1]. Mixed thin-film studies of PF-6T with 6T further reveal that the perfluorinated counterpart induces new crystal polymorphs not present in either pure component, making simple substitution without re-optimization of device fabrication conditions unreliable [2].

Quantitative Differential Evidence for Perfluoro-α-sexithiophene (PF-6T, CAS 347838-21-5) Versus Closest Comparators


Electrochemical Reduction Potential Shift Relative to α-Sexithiophene (6T)

PF-6T exhibits two well-defined differential pulse voltammetry (DPV) reduction peaks at −1.86 V and −2.05 V (vs. Fc/Fc⁺), which are positively shifted relative to those of the non-fluorinated parent α-sexithiophene (6T) [1]. The anodic shift demonstrates that perfluorination of the entire oligothiophene backbone substantially increases electron affinity, converting the p-type 6T into an n-type semiconductor. By contrast, end-perfluoroalkyl-substituted DFH-6T relies on electron-withdrawing end-groups, leaving the interior thiophene rings unfluorinated, resulting in different reduction energetics [2].

Organic semiconductor cyclic voltammetry electron affinity

Energy Gap (HOMO–LUMO) Comparison: PF-6T vs. α-Sexithiophene (6T) vs. DFH-6T

The electrochemically determined energy gap of PF-6T is 2.81 eV, which aligns with the optical gap measured in solution (2.64 eV) [1]. Theoretical studies show the calculated band gap of PF-α-6T is 2.99 eV, only 0.05 eV from the experimental value, and the experimental band-gap difference between PF-α-6T and α-6T is approximately 0.09 eV [2]. This small but systematic difference reflects the electron-withdrawing effect of perfluorination on the frontier-orbital energies. By contrast, the parent 6T has a transport gap of approximately 2.8 eV with a different HOMO–LUMO alignment that supports hole accumulation [3].

Optical spectroscopy band gap engineering organic electronics

Single-Crystal π–π Stacking Architecture and Electron-Transport Conformation

Single-crystal X-ray diffraction reveals that PF-6T adopts a fully all-trans and coplanar conformation with face-to-face π–π stacking along a distinct crystallographic direction [1]. This molecular packing motif is critical for efficient electron transport, as it maximizes intermolecular π-orbital overlap. In contrast, the parent 6T exhibits polymorphism with multiple crystal phases (low-temperature and high-temperature forms) that display different molecular tilts and packing motifs, yielding hole-transport characteristics [2]. The thin-film structure of PF-6T is also distinct: in situ X-ray scattering during vacuum deposition shows a new thin-film polymorph with molecules either standing-up or lying-down depending on growth temperature, unlike the known bulk crystal phase [3].

X-ray crystallography charge transport molecular packing

Thermal Stability and Sublimation Purity: PF-6T vs. End-Substituted DFH-6T

PF-6T is commercially supplied as 'purified by sublimation' and exhibits a melting point of 286 °C with a predicted boiling point of 555.5 °C at 760 mmHg [1]. The perfluorinated core structure imparts enhanced thermal and chemical inertness relative to the alkyl-substituted analog DH-6T (dihexylsexithiophene). Patent literature demonstrates that fluorocarbon-functionalized sexithiophenes exhibit substantially greater thermal stability and can be transported quantitatively into the vapor phase without decomposition, in contrast to prior art materials such as DH-6T and unsubstituted 6T [2]. This thermal robustness is critical for vacuum-deposited OFET fabrication where congruent sublimation is required.

Thermogravimetric analysis sublimation purification organic semiconductor processing

Carrier Type Inversion: n-Type Electron Conduction in PF-6T vs. p-Type Hole Conduction in 6T and DH-6T

PF-6T functions as an n-channel (electron-transporting) semiconductor, in direct contrast to the parent 6T and the dialkyl-substituted DH-6T, both of which are p-channel (hole-transporting) semiconductors [1][2]. Perfluorination of the entire conjugated core lowers the LUMO energy sufficiently to facilitate electron injection from gold or other electrode materials, while simultaneously raising the ionization potential to suppress hole accumulation. The fluorocarbon end-substituted DFH-6T also exhibits n-type behavior but with electron mobilities on the order of 0.01–0.02 cm²/V·s [3], whereas PF-6T is predicted to achieve comparable or higher mobility due to its fully conjugated perfluorinated core and favorable π-stacking [1].

Organic field-effect transistor carrier polarity complementary logic

High-Value Research and Industrial Application Scenarios for Perfluoro-α-sexithiophene (PF-6T, CAS 347838-21-5)


n-Channel Active Layer in Vacuum-Deposited Organic Field-Effect Transistors (OFETs)

PF-6T serves as the electron-transporting active layer in n-channel OFETs fabricated by vacuum sublimation. Its high electron affinity (reduction peaks at −1.86 V and −2.05 V vs. Fc/Fc⁺) facilitates electron injection from gold electrodes, while its coplanar π-stacking architecture supports efficient electron transport along the stacking direction [1]. The thermal stability and congruent sublimation behavior (m.p. 286 °C) ensure clean film deposition without decomposition, a key advantage over alkyl-substituted analogs such as DH-6T [2].

Donor–Acceptor Mixed Thin Films for Ambipolar Transistors and Complementary Inverters

Blended thin films of PF-6T (n-type) with α-sexithiophene (p-type) grown by coevaporation on SiO₂ substrates create donor–acceptor interfaces with tunable ambipolar charge transport. The distinct thin-film polymorph of PF-6T, identified via in situ X-ray scattering, and its electronic structure enable balanced electron and hole currents when the mixing ratio is optimized [3]. This mixed system is a model platform for studying organic p–n junctions and for fabricating complementary inverters without the need for separate patterning of n- and p-type materials.

Electron-Transport Layer in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The low-lying LUMO energy of PF-6T (electrochemical gap 2.81 eV) positions it as an effective electron-transport and hole-blocking layer in multi-layer OLEDs and as an electron-accepting component in OPV active layers [1]. Its optical absorption and emission spectra (emission maxima at 471 nm in solution, 594 nm in solid state) provide additional functionality for optoelectronic devices [1]. Compared to 6T, which can only function as a hole-transport layer, PF-6T enables all-thiophene-based p–i–n heterojunctions.

Model Compound for Fundamental Studies of Fluorination Effects on Organic Semiconductor Polymorphism

PF-6T is a uniquely well-characterized model system for investigating how core perfluorination alters crystal structure, thin-film polymorphism, and charge-carrier polarity in oligothiophenes. The availability of single-crystal XRD data (all-trans coplanar conformation), electrochemical profiles, and real-time growth studies makes PF-6T the reference n-type oligothiophene for comparative studies with 6T and with perfluoroalkyl end-substituted analogs [1][3]. Procurement of high-purity sublimed PF-6T is essential for reproducible fundamental studies of structure–property relationships in organic semiconductors.

Quote Request

Request a Quote for Perfluoro-alpha-sexithiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.